N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a combination of several functional groups, including an indole ring, a triazole ring, and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C26H22FN5O2S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H22FN5O2S/c1-34-20-12-10-19(11-13-20)32-25(22-15-28-23-5-3-2-4-21(22)23)30-31-26(32)35-16-24(33)29-14-17-6-8-18(27)9-7-17/h2-13,15,28H,14,16H2,1H3,(H,29,33) |
InChI Key |
CWVFAWAQAQAHDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling Reactions: The indole and triazole derivatives are then coupled using a sulfanyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various types of chemical reactions:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and potential biological activities, this compound can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the interactions of indole and triazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of similar compounds and to identify new biological pathways.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole and triazole rings can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target proteins and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole.
Sulfanyl Derivatives: Compounds containing the sulfanyl group, such as thiolactomycin.
Uniqueness
The presence of the fluorine atom can also enhance the compound’s stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
